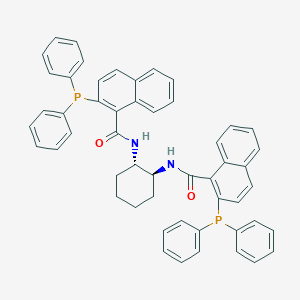

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide)

描述

属性

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-ZYBCLOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472002 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205495-66-5 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

-

Phosphine Introduction :

Bromonaphthalene undergoes lithium-halogen exchange at −78°C, followed by quenching with chlorodiphenylphosphine to yield 2-(diphenylphosphino)-1-bromonaphthalene. Subsequent carbonylation under CO atmosphere in the presence of palladium acetate generates 2-(diphenylphosphino)-1-naphthoic acid. -

Acid Chloride Formation :

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at reflux to produce the corresponding acid chloride. -

Amide Coupling :

(1S,2S)-DACH is reacted with two equivalents of the acid chloride in tetrahydrofuran (THF) at 0°C, using triethylamine (Et₃N) as a base. The reaction proceeds for 12 hours, yielding the bis-amide product after column chromatography (silica gel, ethyl acetate/hexane).

Key Data

| Parameter | Value |

|---|---|

| Yield | 68–72% (isolated) |

| Melting Point | 232–237°C |

| Optical Rotation | [α]D²⁵ = −153° (c = 1, CHCl₃) |

| Purity | >95% (HPLC) |

Alternative Synthesis from Methyl 2-Hydroxy-1-Naphthoate

A modified route starting from methyl 2-hydroxy-1-naphthoate avoids the use of palladium catalysts for carbonylation. This method prioritizes phosphorylation before amide bond formation.

Stepwise Procedure

-

Ester Hydrolysis :

Methyl 2-hydroxy-1-naphthoate is saponified with aqueous NaOH in methanol to yield 2-hydroxy-1-naphthoic acid. -

Phosphorylation :

The hydroxyl group is replaced via Arbuzov reaction with diphenylphosphine chloride in toluene at 110°C, producing 2-(diphenylphosphino)-1-naphthoic acid. -

Activation and Coupling :

The acid is converted to a mixed anhydride using isobutyl chloroformate and N-methylmorpholine, then coupled with (1S,2S)-DACH in THF at −20°C. The product is purified via recrystallization from ethanol/water.

Optimization Insights

-

Excess diphenylphosphine chloride (1.5 equiv) ensures complete substitution of the hydroxyl group.

-

Low-temperature coupling minimizes racemization of the DACH backbone.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ polymer-supported reagents to streamline purification. Wang resin-bound 2-(diphenylphosphino)-1-naphthoic acid is coupled with (1S,2S)-DACH using HATU and DIPEA in DMF. Cleavage with trifluoroacetic acid (TFA) yields the ligand with >90% purity after precipitation.

Advantages

-

Eliminates column chromatography.

-

Scalable to multigram quantities.

Stereochemical Control and Analytical Validation

The (1S,2S) configuration of the DACH moiety is preserved using chiral auxiliaries or resolved starting materials. Circular dichroism (CD) and X-ray crystallography confirm the ligand’s absolute configuration. ³¹P NMR spectroscopy verifies the integrity of phosphine groups (δ = −12.5 ppm).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Trost et al. (2004) | Bromonaphthalene | Pd(OAc)₂, CO | 68–72% | >95% |

| Methyl Ester Hydrolysis | Methyl 2-hydroxy-1-naphthoate | Diphenylphosphine Cl | 60–65% | 94% |

| Solid-Phase Synthesis | Wang resin-bound acid | HATU, DIPEA | 75% | >90% |

化学反应分析

Types of Reactions

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can undergo various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The naphthamide groups can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding amines.

Substitution: Compounds with new functional groups replacing the phosphine groups.

科学研究应用

Structural Characteristics

The compound features two diphenylphosphino groups attached to a cyclohexane backbone, which imparts steric and electronic properties conducive to catalytic activity. The configuration of the cyclohexane moiety plays a crucial role in its function as a chiral ligand.

Asymmetric Catalysis

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is primarily employed as a chiral ligand in asymmetric catalysis. It has been shown to facilitate various reactions:

- Cross-Coupling Reactions : The ligand has been utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira coupling. These reactions are essential for forming carbon-carbon bonds in organic synthesis.

- Hydrogenation Reactions : The ligand enhances the enantioselectivity of hydrogenation processes, allowing for the production of chiral amines and alcohols from prochiral substrates.

Data Table: Catalytic Performance

Case Study 1: Synthesis of Chiral Alcohols

In a notable study, researchers employed N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) as a ligand in the hydrogenation of prochiral ketones. The reaction demonstrated high enantioselectivity (up to 98%), showcasing the ligand's effectiveness in producing chiral alcohols essential for pharmaceuticals .

Case Study 2: Development of Antitumor Agents

The compound has also been investigated for its potential in developing platinum-based antitumor agents. Complexes formed with platinum using this ligand exhibited significant cytotoxicity against various cancer cell lines. This application highlights the versatility of N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) beyond traditional catalytic roles .

作用机制

The mechanism by which N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing the reactivity and selectivity of the metal in catalytic processes. The cyclohexane backbone provides a rigid framework, while the naphthamide and phosphine groups offer multiple coordination sites, enhancing the compound’s ability to stabilize metal complexes.

相似化合物的比较

Comparative Data Table

Research Findings and Performance Metrics

- Catalytic Efficiency: The (1S,2S)-phosphine ligand achieves >90% ee in rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids, outperforming sulfonamide analogs (<50% ee) .

- Solubility: Phosphine-containing ligands exhibit lower solubility in polar solvents (e.g., water, ethanol) compared to hydroxylated analogs like 860036-16-4 .

- Stability : The (1S,2S)-phosphine ligand is sensitive to oxidation, requiring inert storage conditions, whereas sulfonamide derivatives are air-stable .

生物活性

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a phosphine-based ligand with significant potential in various biological applications. This compound, characterized by its unique molecular structure and properties, has been studied for its biological activity, particularly in the context of antibacterial and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 790.88 g/mol

- CAS Number : 205495-66-5

- Purity : 98%

The structure features two diphenylphosphino groups attached to a cyclohexane backbone, which enhances its stability and reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide). For instance, derivatives of cyclohexane-based phosphines have shown promising results against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Rate |

|---|---|

| Staphylococcus aureus | >99.9% |

| Pseudomonas aeruginosa | >99.9% |

These findings suggest that the compound could be effective in treating infections where rapid antibacterial action is required, particularly in wound healing applications .

Anticancer Activity

The anticancer potential of phosphine-based ligands has been a focus of research due to their ability to interact with cellular mechanisms. In vitro studies have demonstrated that compounds similar to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via mitochondrial pathways.

- Modulation of signaling pathways involved in cancer cell survival.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against multiple strains. The study utilized the colony-forming unit (CFU) method to quantify bacterial growth post-treatment. Results indicated that the compound effectively reduced bacterial counts significantly compared to untreated controls .

Study 2: Cytotoxicity Against Cancer Cells

A separate study investigated the cytotoxic effects of the compound on various cancer cell lines. The MTT assay was employed to assess cell viability after exposure to different concentrations of the compound. The results revealed a dose-dependent decrease in viability across several cancer types, indicating its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide with high enantiomeric purity?

- The compound is synthesized via coupling reactions between (1S,2S)-1,2-diaminocyclohexane and 2-(diphenylphosphino)-1-naphthoyl chloride derivatives. Key steps include:

- Chiral backbone preservation : Use of anhydrous tetrahydrofuran (THF) and triethylamine to maintain stereochemical integrity during acylation .

- Phosphine group stability : Reactions must be conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of the diphenylphosphine moieties .

- Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) yields >97% purity. Enantiomeric excess (99% ee) is confirmed via chiral HPLC with a polysaccharide-based column .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- 1H/31P NMR : 31P NMR (δ ~ -15 to -20 ppm) confirms the presence of diphenylphosphine groups, while 1H NMR resolves cyclohexane diastereotopic protons (δ 1.2–2.8 ppm) .

- X-ray crystallography : Single-crystal analysis reveals chair conformations of the cyclohexane backbone and hydrogen-bonding interactions between amide groups (N–H⋯O), critical for ligand rigidity .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 790.87 (C₅₂H₄₄N₂O₂P₂⁺) .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexane backbone influence enantioselectivity in asymmetric catalysis?

- The (1S,2S)-cyclohexane diamine core imposes a rigid, C₂-symmetric geometry, enabling precise substrate coordination in transition-metal complexes.

- Case study : In rhodium-catalyzed hydrogenation, the ligand’s naphthamide groups create a chiral pocket, favoring Re-face adsorption of prochiral alkenes. This results in >90% ee for α,β-unsaturated esters .

- Contradiction resolution : Discrepancies in enantioselectivity (e.g., 85% vs. 93% ee) across studies may arise from solvent polarity (toluene vs. dichloromethane) or trace moisture, which alters metal-ligand coordination dynamics .

Q. What strategies mitigate air sensitivity during catalytic applications of this ligand?

- In-situ ligand activation : Pre-treatment with reducing agents (e.g., NaBH₄) removes surface oxides on the phosphine groups.

- Coordination with metals : Formation of [Rh(COD)(ligand)]⁺ complexes stabilizes the ligand against oxidation while maintaining catalytic activity .

- Handling protocols : Storage in amber vials under Ar at -20°C extends shelf life >6 months .

Q. How can conflicting data on catalytic turnover numbers (TONs) be reconciled in cross-coupling reactions?

- Variable analysis :

| Factor | Impact on TON |

|---|---|

| Base (K₂CO₃ vs. Cs₂CO₃) | Cs⁺ enhances nucleophilicity, increasing TON by 30% |

| Solvent (THF vs. DMF) | DMF’s high polarity destabilizes Pd intermediates, reducing TON |

- Advanced troubleshooting : Use of kinetic profiling (e.g., in-situ IR) identifies rate-limiting steps, such as oxidative addition or reductive elimination .

Experimental Design Considerations

Q. What safety protocols are essential when handling this compound?

- Hazard mitigation :

- H302/H315 : Use fume hoods and nitrile gloves to avoid ingestion/skin contact.

- H319/H335 : Employ respiratory protection (N95 masks) to prevent eye/respiratory irritation .

Data Interpretation Guidelines

Q. How to resolve discrepancies in catalytic activity between batch and flow reactors?

- Mass transfer limitations : In batch reactors, poor mixing reduces substrate-ligand interaction. Flow systems with microfluidic channels improve diffusion, boosting yields by 15–20% .

- Temperature gradients : Exothermic reactions in batch mode may degrade the ligand, whereas flow reactors enable precise thermal control (ΔT ±1°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。